2-[(E)-2-bromoethenyl]-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione
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Overview
Description
2-[(E)-2-bromoethenyl]-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione is a chemical compound with the molecular formula C7H9BBrNO4 This compound is characterized by its unique structure, which includes a boron atom within a dioxazaborocane ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(E)-2-bromoethenyl]-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 2-bromoethenylboronic acid with 6-methyl-1,3,6,2-dioxazaborocane-4,8-dione in the presence of a suitable catalyst. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The reaction conditions, such as temperature and solvent, are optimized to achieve high yield and purity of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is scaled up with careful control of reaction parameters to ensure consistency and quality. Industrial production may also involve additional purification steps, such as recrystallization or chromatography, to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
2-[(E)-2-bromoethenyl]-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione undergoes various types of chemical reactions, including:
Substitution Reactions: The bromoethenyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly involving the boron atom and the dioxazaborocane ring system.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, where it acts as a boron-containing reagent to form carbon-carbon bonds.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, strong nucleophiles for substitution reactions, and oxidizing or reducing agents for redox reactions. The reaction conditions, such as temperature, solvent, and reaction time, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, in a Suzuki-Miyaura coupling reaction, the product would be a new carbon-carbon bond formed between the bromoethenyl group and another organic moiety .
Scientific Research Applications
2-[(E)-2-bromoethenyl]-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds through coupling reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of boron-containing drugs for cancer treatment.
Mechanism of Action
The mechanism of action of 2-[(E)-2-bromoethenyl]-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione involves its interaction with molecular targets through its boron atom and the dioxazaborocane ring system. The compound can form stable complexes with various biomolecules, influencing their activity and function. In coupling reactions, the boron atom plays a crucial role in facilitating the formation of new carbon-carbon bonds .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-[(E)-2-bromoethenyl]-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione include other boron-containing heterocycles and dioxazaborocane derivatives. Examples include:
- 2-[(E)-2-bromoethenyl]-1,3,6,2-dioxazaborocane-4,8-dione
- This compound analogs with different substituents .
Uniqueness
The uniqueness of this compound lies in its specific combination of a bromoethenyl group and a dioxazaborocane ring system. This structure imparts distinct reactivity and stability, making it valuable for various applications in research and industry .
Properties
CAS No. |
1104636-68-1 |
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Molecular Formula |
C7H9BBrNO4 |
Molecular Weight |
261.87 g/mol |
IUPAC Name |
1-(2-bromoethenyl)-5-methyl-2,8-dioxa-5-azonia-1-boranuidabicyclo[3.3.0]octane-3,7-dione |
InChI |
InChI=1S/C7H9BBrNO4/c1-10-4-6(11)13-8(10,2-3-9)14-7(12)5-10/h2-3H,4-5H2,1H3 |
InChI Key |
AYYUZOQBVAPABR-UHFFFAOYSA-N |
Isomeric SMILES |
B1(OC(=O)CN(CC(=O)O1)C)/C=C/Br |
SMILES |
B1(OC(=O)CN(CC(=O)O1)C)C=CBr |
Canonical SMILES |
[B-]12([N+](CC(=O)O1)(CC(=O)O2)C)C=CBr |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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